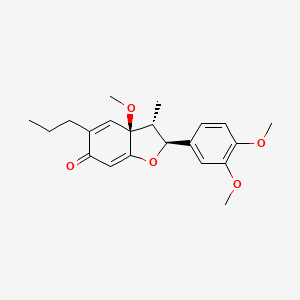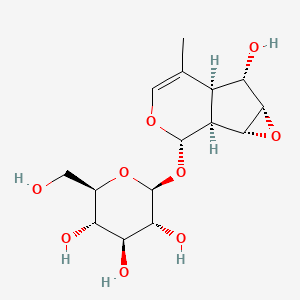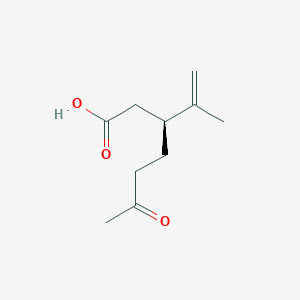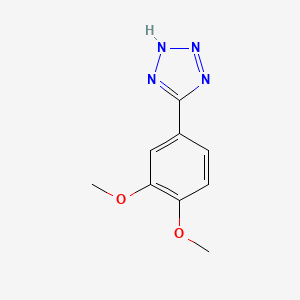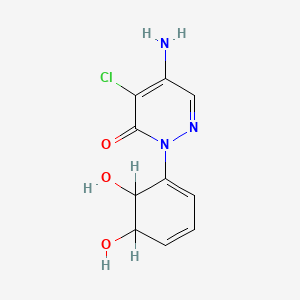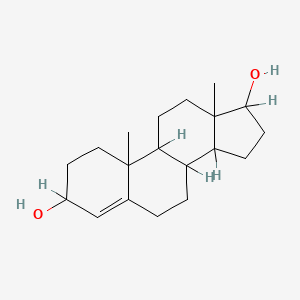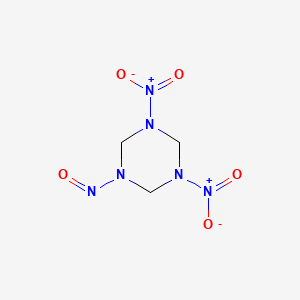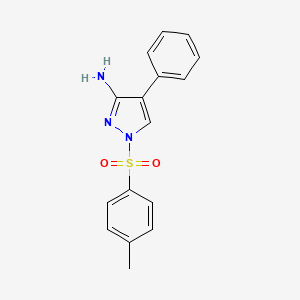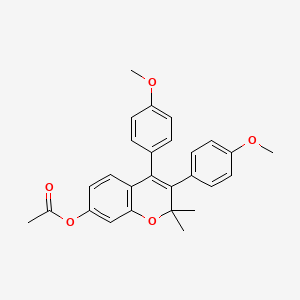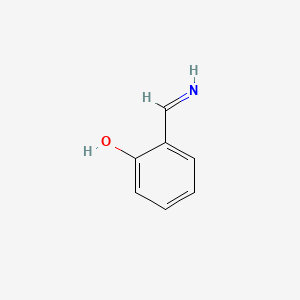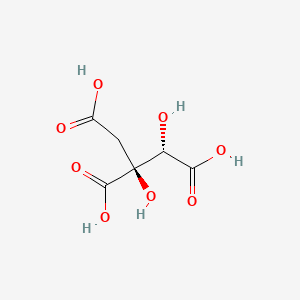![molecular formula C10H15N2O9PS B1212372 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 94926-74-6](/img/structure/B1212372.png)
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of poly-5-methylthiouridylic acid involves the polymerization of 5-methylthiouridine-5’-diphosphate using polynucleotide phosphorylase. This enzyme-mediated reaction can be carried out using the polynucleotide phosphorylase from different bacterial sources, such as Micrococcus luteus and Escherichia coli. The reaction conditions typically involve an aqueous solution with the substrate and enzyme, and the polymerization is conducted at a controlled temperature to ensure optimal enzyme activity .
Industrial Production Methods
While the synthesis of poly-5-methylthiouridylic acid has primarily been explored in laboratory settings, scaling up the production for industrial purposes would require optimization of the reaction conditions and purification processes. This could involve the use of bioreactors to maintain the necessary conditions for enzyme activity and the implementation of chromatographic techniques for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 5-methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, converting it back to uridylic acid.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Uridylic acid.
Substitution: Various substituted uridylic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate has several applications in scientific research:
Biochemistry: It is used as an inhibitor of calf thymus DNA polymerase alpha, making it valuable in studies of DNA replication and repair.
Molecular Biology: The compound can be used to study the effects of modified nucleotides on RNA and DNA structures and functions.
Industry: Could be used in the development of new materials with unique properties due to its modified nucleotide structure.
Mecanismo De Acción
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects primarily by inhibiting DNA polymerase alpha. The 5-methylthio group in the nucleotide analog interferes with the enzyme’s ability to incorporate the nucleotide into the growing DNA strand, thereby inhibiting DNA synthesis. This inhibition can be useful in studying the mechanisms of DNA replication and in developing therapeutic agents that target rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Polyuridylic acid: A polynucleotide composed of uridine monophosphates.
Polyadenylic acid: A polynucleotide composed of adenosine monophosphates.
Polycytidylic acid: A polynucleotide composed of cytidine monophosphates.
Uniqueness
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique due to the presence of the 5-methylthio group, which imparts distinct chemical and biological properties. This modification allows it to form more stable complexes with complementary nucleic acids and enhances its ability to inhibit DNA polymerase alpha compared to unmodified polyuridylic acid .
Propiedades
Número CAS |
94926-74-6 |
|---|---|
Fórmula molecular |
C10H15N2O9PS |
Peso molecular |
370.28 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9PS/c1-23-5-2-12(10(16)11-8(5)15)9-7(14)6(13)4(21-9)3-20-22(17,18)19/h2,4,6-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t4-,6-,7-,9-/m1/s1 |
Clave InChI |
PAMGSKTXMMQMBI-FJGDRVTGSA-N |
SMILES |
CSC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
SMILES isomérico |
CSC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
CSC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Key on ui other cas no. |
94926-74-6 |
Sinónimos |
poly-5-methylthiouridylic acid poly-MTUA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


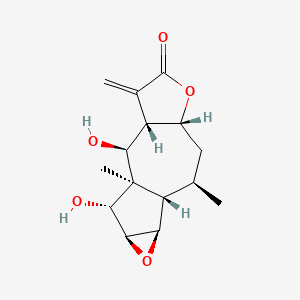
![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)
